Ácido 4-oxociclohexanocarboxílico

Descripción general

Descripción

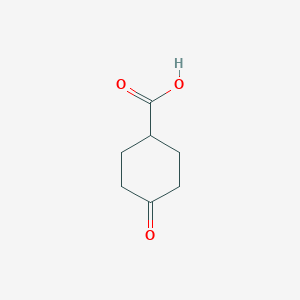

4-Oxocyclohexanecarboxylic acid: is a monocarboxylic acid with the molecular formula C7H10O3. It is a derivative of cyclohexanone, where a carboxylic acid group is substituted at the fourth position of the cyclohexanone ring. This compound is known for its role in various chemical reactions and its applications in scientific research.

Aplicaciones Científicas De Investigación

4-Oxocyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of β-alanine derivatives , which suggests that it may interact with enzymes or receptors involved in the metabolism or signaling pathways of β-alanine.

Mode of Action

It’s known that corynebacterium cyclohexanicum can degrade cyclohexanecarboxylic acid, a bacteriocide, through a pathway that includes the aromatization of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid . This suggests that 4-Oxocyclohexanecarboxylic acid may undergo enzymatic transformations in biological systems.

Biochemical Pathways

The conversion of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid suggests that it may be involved in the metabolic pathways of aromatic compounds .

Result of Action

Its use in the synthesis of β-alanine derivatives suggests that it may influence cellular processes related to β-alanine metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Oxocyclohexanecarboxylic acid can be synthesized through several methods. One common method involves the oxidation of cyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, and the product is isolated through crystallization.

Industrial Production Methods: In industrial settings, 4-oxocyclohexanecarboxylic acid is produced through the catalytic oxidation of cyclohexanone. The process involves the use of a catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or air. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-hydroxybenzoic acid.

Reduction: The compound can be reduced to form cyclohexanecarboxylic acid.

Substitution: It can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and oxygen are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products:

Oxidation: 4-Hydroxybenzoic acid.

Reduction: Cyclohexanecarboxylic acid.

Substitution: Depending on the substituent, products can vary widely.

Actividad Biológica

4-Oxocyclohexanecarboxylic acid (CAS Number: 874-61-3) is a cyclic carboxylic acid that has garnered attention in various fields of biological and medicinal chemistry. This compound is notable for its potential applications in pharmaceuticals, particularly in the synthesis of biologically active derivatives. This article aims to provide a detailed overview of the biological activities associated with 4-oxocyclohexanecarboxylic acid, supported by relevant research findings and case studies.

4-Oxocyclohexanecarboxylic acid is characterized by its cyclohexane ring structure with a ketone and a carboxylic acid functional group. Its chemical formula is , and it exhibits both acidic and basic properties, which can influence its interaction with biological systems.

Antimicrobial Activity

Research has indicated that 4-oxocyclohexanecarboxylic acid can be metabolized by certain bacteria, such as Corynebacterium cyclohexanicum, which utilize it in the degradation of cyclohexanecarboxylic acid. This metabolic pathway involves the aromatization of 4-oxocyclohexanecarboxylic acid to produce 4-hydroxybenzoic acid, a compound known for its antimicrobial properties .

Antimalarial Properties

A study highlighted the synthesis of mixed tetraoxanes from 4-oxocyclohexanecarboxylic acid, which demonstrated significant antimalarial activity against various strains of Plasmodium falciparum. The synthesized compounds exhibited IC50 values comparable to those of artemisinin, indicating their potential as effective antimalarial agents . The in vivo studies showed promising results, with tetraoxane derivatives curing a significant percentage of infected mice without toxic effects .

Estrogenic Activity

4-Oxocyclohexanecarboxylic acid serves as an intermediate in the synthesis of potent estrogenic compounds. Research has shown that derivatives synthesized from this compound possess high uterotropic activity, although they exhibit poor binding affinity for estrogen receptors. This paradox highlights the complexity of how structural modifications can influence biological activity .

Case Studies

The biological activities of 4-oxocyclohexanecarboxylic acid can be attributed to its ability to undergo various metabolic transformations. In microbial systems, it is converted into more complex structures that can exert antimicrobial effects. In the context of antimalarial activity, the generation of reactive oxygen species (ROS) from tetraoxane derivatives appears to play a crucial role in inducing cell death in Plasmodium species .

Propiedades

IUPAC Name |

4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLXUYGCLDGHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236325 | |

| Record name | 4-Ketocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-61-3 | |

| Record name | 4-Oxocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ketocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ketocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the microbial degradation of 4-oxocyclohexanecarboxylic acid?

A1: Corynebacterium cyclohexanicum, a bacterium, can utilize 4-oxocyclohexanecarboxylic acid as its sole carbon source. This degradation process involves a two-step aromatization reaction catalyzed by two distinct desaturases. [, ]

Q2: Can you describe the two-step aromatization of 4-oxocyclohexanecarboxylic acid by Corynebacterium cyclohexanicum?

A2: In the first step, desaturase I converts 4-oxocyclohexanecarboxylic acid to (+)-4-oxocyclohex-2-enecarboxylic acid. Desaturase II then aromatizes (+)-4-oxocyclohex-2-enecarboxylic acid to 4-hydroxybenzoic acid, likely through a transient intermediate, 4-oxocyclohex-2,5-dienecarboxylic acid. [, ]

Q3: What are the characteristics of desaturase I from Corynebacterium cyclohexanicum?

A3: Desaturase I is a monomeric enzyme with a molecular weight of 67 kDa. It contains one tryptophan, one histidine, and two cysteine residues. The enzyme produces equimolar amounts of 4-oxocyclohex-2-enecarboxylic acid and hydrogen peroxide from 4-oxocyclohexanecarboxylic acid. []

Q4: What is known about the structure of 4-oxocyclohexanecarboxylic acid?

A4: 4-Oxocyclohexanecarboxylic acid exists in a chiral conformation due to the rotation of the carboxyl group relative to the plane defined by the ketone group and its point of attachment to the cyclohexane ring. [, ]

Q5: How does 4-oxocyclohexanecarboxylic acid engage in hydrogen bonding?

A5: 4-Oxocyclohexanecarboxylic acid exhibits interesting hydrogen bonding patterns. In its monohydrate form, a complex network forms where water molecules mediate hydrogen bonds between the carboxyl and ketone groups of different 4-oxocyclohexanecarboxylic acid molecules. [, ] The anhydrous form displays acid-to-ketone hydrogen-bonding, creating catemers – chains of molecules linked by hydrogen bonds. [, ]

Q6: Have any derivatives of 4-oxocyclohexanecarboxylic acid been synthesized?

A6: Yes, various derivatives have been synthesized. For example, optically active hexahydro-2H-azepin-2-ones with substitutions at the 5-position have been generated starting from 4-oxocyclohexanecarboxylic acid. [] Additionally, researchers have synthesized methylated derivatives to investigate structure-activity relationships, particularly related to antiplasmin activity. []

Q7: What is the significance of the synthesis of optically active hexahydro-2H-azepin-2-ones from 4-oxocyclohexanecarboxylic acid?

A7: These derivatives, also known as ε-caprolactams, are monomers capable of forming polymers similar to Nylon 6. Using optically pure monomers allows for greater control over the polymer's structure and properties. For example, introducing a polar substituent like hydroxymethyl can induce stereoregularity and favor hydrogen bonding within the polymer. []

Q8: Can you elaborate on the synthesis and application of trans-3-Ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid?

A8: This compound serves as an intermediate in the synthesis of a potent estrogen. The ethyl ester of this compound undergoes anti-hydrogenation, resulting in a specific stereochemistry where the carboxyl group is cis to the 2-methyl group and trans to the 3-ethyl group. []

Q9: What is the role of trans-3-Ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid in the formation of bicyclic lactones?

A9: When reacted with p-methoxyphenylmagnesium bromide and subsequently treated with acid, this compound can yield two isomeric bicyclic lactones. A kinetically favored δ-lactone forms rapidly and reversibly, while a thermodynamically favored γ-lactone forms after prolonged acid treatment. [, , , ]

Q10: Are there any applications of 4-oxocyclohexanecarboxylic acid in the development of antimalarial drugs?

A10: Research has explored the use of 4-oxocyclohexanecarboxylic acid in the synthesis of tetraoxane antimalarials. These compounds exhibit potent activity against various strains of Plasmodium falciparum, including drug-resistant strains. The mechanism of action of these tetraoxanes involves iron-mediated reactions leading to the formation of reactive oxygen species, which are believed to be toxic to the malaria parasite. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.